molecular formula C11H9BrF4O3 B14057278 1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one

1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14057278
M. Wt: 345.08 g/mol
InChI Key: KPMFYOUKAKXBFS-UHFFFAOYSA-N
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Description

1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethoxy groups and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the reaction of 2,3-bis(difluoromethoxy)benzene with a bromopropanone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-(2,3-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of difluoromethoxy and bromopropanone functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9BrF4O3

Molecular Weight

345.08 g/mol

IUPAC Name

1-[2,3-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O3/c12-5-4-7(17)6-2-1-3-8(18-10(13)14)9(6)19-11(15)16/h1-3,10-11H,4-5H2

InChI Key

KPMFYOUKAKXBFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)F)C(=O)CCBr

Origin of Product

United States

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